molecular formula C8H5BrN2O B13921411 2-(2-Bromopyridin-4-YL)oxazole

2-(2-Bromopyridin-4-YL)oxazole

Cat. No.: B13921411
M. Wt: 225.04 g/mol
InChI Key: YWXFVQGNAPEHDB-UHFFFAOYSA-N
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Description

2-(2-Bromopyridin-4-YL)oxazole is a heterocyclic compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 g/mol . This compound features a pyridine ring substituted with a bromine atom at the 2-position and an oxazole ring at the 4-position. It is a significant compound in organic chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of 2-(2-Bromopyridin-4-YL)oxazole can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-4-chloropyridine with 2-amino-2-oxazoline under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 2-(2-Bromopyridin-4-YL)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity . The bromine atom can also play a role in the compound’s reactivity and interaction with biological molecules .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

2-(2-bromopyridin-4-yl)-1,3-oxazole

InChI

InChI=1S/C8H5BrN2O/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H

InChI Key

YWXFVQGNAPEHDB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C2=NC=CO2)Br

Origin of Product

United States

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